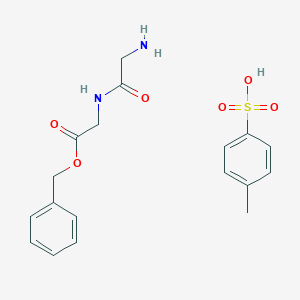

Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 356835. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

benzyl 2-[(2-aminoacetyl)amino]acetate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.C7H8O3S/c12-6-10(14)13-7-11(15)16-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,12H2,(H,13,14);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBJLSORGVEMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60320271 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl glycylglycinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-82-5 | |

| Record name | 1738-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl glycylglycinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycylglycine benzyl ester p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate, a chemical compound with potential applications in organic synthesis and biochemical research. This paper consolidates available information on its chemical identity, properties, and synthesis. Due to the limited publicly available data, this guide also highlights areas where further research is required to fully characterize the compound's utility and mechanism of action.

Chemical Identity and Properties

This compound, also known as Gly-Gly benzyl ester p-toluenesulfonate salt, is an organic salt.[1] Its chemical structure combines a dipeptide (glycylglycine) core with a benzyl ester protecting group and a p-toluenesulfonate counter-ion.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1738-82-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₈H₂₂N₂O₆S | [1][2] |

| Molecular Weight | 394.44 g/mol | [1][2] |

| IUPAC Name | benzyl 2-[(2-aminoacetyl)amino]acetate;4-methylbenzenesulfonic acid | [2] |

| Synonyms | Gly-Gly benzyl ester p-toluenesulfonate salt; Glycylglycine Benzyl Ester p-Toluenesulfonate | [1] |

Synthesis

A general method for the synthesis of this compound involves the reaction of benzyl glycylglycinate with 4-methylbenzenesulfonic acid.[2] The product is typically purified using standard laboratory techniques such as recrystallization and chromatography to ensure high purity.[2]

Experimental Protocol: General Synthesis

-

Reaction Setup: Dissolve benzyl glycylglycinate in a suitable organic solvent.

-

Acid Addition: Add an equimolar amount of 4-methylbenzenesulfonic acid to the solution.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., Thin Layer Chromatography).

-

Isolation: Upon completion, the product can be isolated by precipitation or solvent evaporation.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography.

Note: The specific solvent, reaction temperature, and duration would need to be optimized for this particular synthesis.

Potential Applications and Research

This compound is primarily used in research settings. Its potential applications include:

-

Peptide Synthesis: The benzyl ester serves as a protecting group for the carboxylic acid terminus of the dipeptide, which can be useful in the stepwise synthesis of larger peptides.[2]

-

Biochemical Research: It can be used as a model compound in studies involving peptide chemistry and non-covalent interactions.[2]

Currently, there is a lack of published research exploring the specific biological activity, mechanism of action, or its involvement in any signaling pathways.

Data and Further Research

A comprehensive search of publicly available scientific literature and chemical databases did not yield quantitative experimental data such as IC50 values, kinetic parameters, or detailed spectroscopic analyses for this compound. Furthermore, no information was found regarding its involvement in specific signaling pathways.

The absence of this data represents a significant gap in the scientific understanding of this compound. Further research is required to:

-

Develop and publish detailed, validated protocols for its synthesis and characterization.

-

Conduct biological screening to identify any potential pharmacological activity.

-

Investigate its mechanism of action and potential interactions with biological targets.

-

Elucidate any involvement in cellular signaling pathways.

Logical Relationships

Due to the lack of experimental data on signaling pathways or complex workflows, a diagram representing these aspects cannot be generated at this time. However, a simple logical diagram illustrating the synthesis process can be conceptualized.

Caption: Conceptual workflow for the synthesis of this compound.

References

An In-Depth Technical Analysis of Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate

This document provides a detailed overview of the molecular weight of Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate, a compound of interest to researchers and professionals in the fields of organic chemistry and drug development.

Molecular Composition and Weight

The fundamental identity of a chemical compound is defined by its molecular formula, which enumerates the number of atoms of each element present in one molecule of the substance. For this compound, the molecular formula is C18H22N2O6S.[1][2]

The molecular weight is a critical parameter in experimental and theoretical chemistry, influencing everything from reaction stoichiometry to pharmacological activity. It is calculated by summing the atomic weights of all constituent atoms in the molecule.

Table 1: Elemental Composition and Molecular Weight Calculation

| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 18 | 12.011 | 216.198 |

| Hydrogen | H | 22 | 1.008 | 22.176 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 6 | 15.999 | 95.994 |

| Sulfur | S | 1 | 32.06 | 32.06 |

| Total | 394.442 |

Based on the elemental composition, the molecular weight of this compound is determined to be 394.44 g/mol .[1]

Experimental Protocols and Methodologies

The determination of a compound's molecular weight is a standard procedure in chemical analysis. While this document does not provide a specific experimental protocol for this compound, the molecular weight is typically confirmed using techniques such as:

-

Mass Spectrometry (MS): This technique ionizes the molecule and measures its mass-to-charge ratio, providing a highly accurate molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, high-resolution NMR can provide data that confirms the compound's identity and, by extension, its molecular formula and weight.

-

Elemental Analysis: This method determines the percentage composition of each element in the compound, which can be used to empirically derive the molecular formula and subsequently calculate the molecular weight.

Diagrams and Visualizations

As this technical guide focuses on the intrinsic chemical property of molecular weight, signaling pathway diagrams or experimental workflow visualizations are not applicable. The structure and identity of the molecule are best represented by its chemical formula and name.

References

Unveiling the Characteristics of Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate, a compound of interest in organic synthesis and medicinal chemistry. This document summarizes available quantitative data, outlines experimental protocols for property determination, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound, also known as Glycylglycine benzyl ester p-toluenesulfonate salt, is a white to off-white crystalline powder.[1] It is identified by the CAS Number 1738-82-5.[2] The compound's structure combines a glycylglycine dipeptide core with a benzyl ester protecting group and a p-toluenesulfonate counter-ion.

A summary of its key quantitative properties is presented in the table below. It is important to note that while some data is available for the target compound, specific experimental values for melting point and solubility are not readily found in the literature. Therefore, data for the closely related compound, Glycine benzyl ester p-toluenesulfonate (CAS 1738-76-7), is included for reference and estimation.

| Property | Value | Source |

| Molecular Formula | C18H22N2O6S | [2] |

| Molecular Weight | 394.44 g/mol | [1][3] |

| Appearance | White to Almost white powder to crystal | [1] |

| Purity | >98.0% (TLC, HPLC, NMR) | [1] |

| Melting Point | No experimental data available for the target compound. (130-136 °C for Glycine benzyl ester p-toluenesulfonate) | N/A |

| Solubility | No specific data available for the target compound. (For Glycine benzyl ester p-toluenesulfonate: Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone; sparingly soluble in water) | N/A |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available in the reviewed literature. However, a general synthetic approach has been described, and standard methods for determining key physical properties can be applied.[4]

Synthesis: General Method

The synthesis of this compound is generally achieved through a multi-step process.[4] The following is a generalized protocol based on standard peptide synthesis techniques:

-

Esterification: Glycine is reacted with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form benzyl glycinate. This is typically carried out in a solvent like toluene, with azeotropic removal of water to drive the reaction to completion.

-

Peptide Coupling: The resulting benzyl glycinate is then coupled with an N-protected glycine derivative (e.g., Boc-glycine or Z-glycine) using a suitable coupling agent (e.g., DCC, EDC) in an appropriate solvent (e.g., dichloromethane, DMF).

-

Deprotection: The N-protecting group is removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Z) to yield Glycylglycine benzyl ester.

-

Salt Formation: The final product is obtained by treating the Glycylglycine benzyl ester with p-toluenesulfonic acid. The resulting salt is typically purified by recrystallization.

Characterization Methods

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the chemical structure of the molecule by identifying the characteristic signals for the aromatic protons of the benzyl and tosylate groups, the methylene protons of the glycine residues, and the amide proton.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, such as the N-H stretching of the amine and amide, the C=O stretching of the ester and amide, and the S=O stretching of the sulfonate group.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the compound.

-

Melting Point Analysis: The melting point would be determined using a calibrated melting point apparatus to assess the purity of the crystalline solid.

Synthesis Workflow

The logical flow of the synthesis of this compound can be visualized as a series of sequential reactions and purification steps. The following diagram, generated using the DOT language, illustrates this general workflow.

Caption: General synthesis workflow for this compound.

References

- 1. Glycylglycine Benzyl Ester p-Toluenesulfonate | CymitQuimica [cymitquimica.com]

- 2. Glycylglycine benzyl ester p-toluenesulfonate | C18H22N2O6S | CID 337780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:1738-82-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. Buy this compound | 1738-82-5 [smolecule.com]

An In-depth Technical Guide to the Structure Elucidation of Glycylglycine Benzyl Ester p-Toluenesulfonate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the structural elucidation of Glycylglycine benzyl ester p-toluenesulfonate salt (H-Gly-Gly-OBzl·TosOH). Given the limited availability of published, in-depth spectroscopic data for this specific dipeptide salt, this document outlines the necessary experimental protocols and expected analytical outcomes required to confirm its chemical structure. The methodologies described are based on established chemical principles and data from analogous compounds.

Physicochemical Properties

The initial step in structure elucidation involves gathering known data about the compound. Glycylglycine benzyl ester p-toluenesulfonate salt is an organic salt comprising the benzyl ester of the dipeptide glycylglycine, with p-toluenesulfonic acid as the counter-ion.[1] This salt form enhances the stability and crystallinity of the dipeptide ester, making it suitable for applications in peptide synthesis.[2]

Table 1: Physicochemical Data for Glycylglycine Benzyl Ester p-Toluenesulfonate Salt

| Property | Value | Reference |

| CAS Number | 1738-82-5 | [1] |

| Molecular Formula | C₁₈H₂₂N₂O₆S | [1][3] |

| Molecular Weight | 394.44 g/mol | [3] |

| Appearance | White to Almost-White Crystalline Powder | [3] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CNC(=O)CN | [1] |

| InChI Key | RWBJLSORGVEMHA-UHFFFAOYSA-N | [3] |

| Synonyms | H-Gly-Gly-OBzl·TosOH, Diglycine Benzyl Ester p-Toluenesulfonate | [1][3] |

Synthesis and Purification Protocol

The synthesis of the target compound is a prerequisite for its structural analysis. A plausible and common method is the direct esterification of glycylglycine with benzyl alcohol, using p-toluenesulfonic acid as both the catalyst and the salt-forming agent. This process is analogous to the well-documented synthesis of glycine benzyl ester p-toluenesulfonate salt.[4][5][6]

Experimental Protocol: Fischer-Speier Esterification of Glycylglycine

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Glycylglycine (1.0 eq), p-Toluenesulfonic acid monohydrate (1.1 eq), benzyl alcohol (5.0-10.0 eq, serving as reactant and solvent), and toluene (sufficient to fill the Dean-Stark trap).

-

Azeotropic Reflux: Heat the mixture to reflux. The water generated from the esterification, along with water from the p-toluenesulfonic acid monohydrate, will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux for several hours until no more water is collected.

-

Isolation: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Add an excess of a non-polar solvent like diethyl ether or hexane to precipitate the salt.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with diethyl ether to remove residual benzyl alcohol and toluene.

-

Recrystallization: For higher purity, dissolve the solid in a minimal amount of a hot polar solvent (e.g., methanol or ethanol) and recrystallize by the slow addition of a non-polar solvent (e.g., diethyl ether).

-

Drying: Dry the purified white crystalline product under vacuum to obtain the final Glycylglycine benzyl ester p-toluenesulfonate salt.

Spectroscopic and Spectrometric Analysis

The core of structure elucidation lies in the interpretation of spectroscopic and spectrometric data. The following sections describe the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

Table 2: Predicted ¹H-NMR Signals for Glycylglycine Benzyl Ester p-Toluenesulfonate Salt (Predicted for a 400 MHz spectrometer, solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5-8.2 | Triplet | 1H | -NH- (Amide) | Amide proton coupled to the adjacent CH₂ group. |

| ~8.1 | Broad Singlet | 3H | -NH₃⁺ | Protons of the protonated N-terminal amine. |

| ~7.5-7.6 | Doublet | 2H | Ar-H (Tosylate, ortho to -SO₃H) | Aromatic protons on the tosylate group. |

| ~7.3-7.4 | Multiplet | 5H | Ar-H (Benzyl) | Aromatic protons of the benzyl ester group. |

| ~7.1 | Doublet | 2H | Ar-H (Tosylate, meta to -SO₃H) | Aromatic protons on the tosylate group. |

| ~5.1 | Singlet | 2H | -OCH₂- (Benzyl) | Methylene protons of the benzyl ester. |

| ~3.9 | Doublet | 2H | -CH₂- (Gly, C-terminal) | Methylene protons adjacent to the amide nitrogen. |

| ~3.7 | Singlet | 2H | -CH₂- (Gly, N-terminal) | Methylene protons of the N-terminal glycine residue. |

| ~2.3 | Singlet | 3H | -CH₃ (Tosylate) | Methyl protons of the tosylate group. |

Table 3: Predicted ¹³C-NMR Signals for Glycylglycine Benzyl Ester p-Toluenesulfonate Salt (Predicted for a 100 MHz spectrometer, solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169.0 | C=O (Ester) | Carbonyl carbon of the benzyl ester. |

| ~167.5 | C=O (Amide) | Carbonyl carbon of the amide bond. |

| ~145.5 | Ar-C (Tosylate, C-SO₃H) | Quaternary aromatic carbon of the tosylate. |

| ~138.0 | Ar-C (Tosylate, C-CH₃) | Quaternary aromatic carbon of the tosylate. |

| ~135.5 | Ar-C (Benzyl, C-CH₂) | Quaternary aromatic carbon of the benzyl group. |

| ~128.8 | Ar-C (Benzyl) | Aromatic carbons of the benzyl group. |

| ~128.5 | Ar-C (Tosylate) | Aromatic carbons of the tosylate group. |

| ~128.2 | Ar-C (Benzyl) | Aromatic carbons of the benzyl group. |

| ~125.8 | Ar-C (Tosylate) | Aromatic carbons of the tosylate group. |

| ~66.5 | -OCH₂- (Benzyl) | Methylene carbon of the benzyl ester. |

| ~42.0 | -CH₂- (Gly, C-terminal) | Methylene carbon of the C-terminal glycine. |

| ~40.5 | -CH₂- (Gly, N-terminal) | Methylene carbon of the N-terminal glycine. |

| ~21.0 | -CH₃ (Tosylate) | Methyl carbon of the tosylate group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3000 | N-H Stretch | -NH₃⁺ (N-terminal amine), -NH- (Amide) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 3000-2850 | C-H Stretch | Aliphatic C-H (-CH₂-, -CH₃) |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1670 | C=O Stretch | Amide I Band |

| ~1550 | N-H Bend | Amide II Band |

| 1600, 1495 | C=C Stretch | Aromatic Rings |

| 1220, 1030 | S=O Stretch | Sulfonate Group (-SO₃⁻) |

| ~1120 | C-O Stretch | Ester C-O |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the compound, confirming its molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal.

-

Expected Molecular Ion: In positive ion mode (ESI+), the primary observable ion would be the cationic portion of the salt, [M+H]⁺ for the Glycylglycine benzyl ester.

-

Calculated m/z: 223.09 (C₁₁H₁₅N₂O₃⁺)

-

-

Fragmentation: Tandem MS (MS/MS) of the parent ion (m/z 223.09) would be expected to show characteristic losses, such as the loss of the benzyl group or cleavage at the amide bond, further confirming the dipeptide sequence and ester structure.

Structure Elucidation Workflow

The logical flow for elucidating the structure of Glycylglycine benzyl ester p-toluenesulfonate salt is depicted below. It begins with the proposed synthesis and proceeds through purification and a series of analytical techniques, each providing complementary information to build a conclusive structural assignment.

References

- 1. Glycylglycine benzyl ester p-toluenesulfonate | C18H22N2O6S | CID 337780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Glycylglycine Benzyl Ester p-Toluenesulfonate | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate - Google Patents [patents.google.com]

Navigating the Solubility Landscape of Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Understanding the Molecular Architecture

Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate is comprised of a benzyl glycylglycinate cation and a 4-methylbenzenesulfonate (tosylate) anion.[1][2] This structure imparts both lipophilic and ionic characteristics, which are the primary determinants of its solubility in various media. The benzyl ester group suggests a degree of solubility in nonpolar and moderately polar organic solvents, whereas the ionic tosylate salt component indicates that solubility will be significantly influenced by the solvent's polarity and its ability to solvate ions.[3]

Predicted Solubility Profile in Organic Solvents

Based on the principles of "like dissolves like" and the behavior of similar organic salts, the following solubility trends can be anticipated:

-

High Polarity Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the ability of these protic solvents to solvate both the cation and the anion of the salt.

-

Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): Moderate or limited solubility is likely.[3] These solvents can interact with the organic portions of the molecule but are less effective at solvating the ionic components.

-

Low Polarity/Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated as these solvents cannot effectively stabilize the ionic nature of the tosylate salt.[3]

It is crucial to recognize that factors such as temperature and the presence of impurities or moisture can significantly impact solubility.

Experimental Protocol for Solubility Determination

A robust and reproducible experimental workflow is essential for accurately quantifying the solubility of this compound. The equilibrium concentration method is a widely accepted approach.[4][5]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectroscopy method to determine the concentration of the dissolved compound. A pre-established calibration curve is essential for accurate quantification.[6]

-

-

Data Analysis:

-

Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for recording experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Visualizing the Experimental Workflow

A diagrammatic representation of the experimental workflow can aid in understanding the logical sequence of steps involved in solubility determination.

Caption: Workflow for Determining the Solubility of this compound.

Conclusion

While specific solubility data for this compound in organic solvents remains to be published, this guide provides a robust framework for its determination. By understanding the compound's structural characteristics and employing systematic experimental methodologies, researchers can accurately characterize its solubility profile. This information is a critical prerequisite for the successful application of this compound in synthetic chemistry and for the formulation and development of new pharmaceutical products.

References

- 1. Buy this compound | 1738-82-5 [smolecule.com]

- 2. This compound - CAS:1738-82-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. Buy Benzyl l-glutaminate 4-methylbenzenesulfonate [smolecule.com]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmatutor.org [pharmatutor.org]

In-Depth Technical Guide: Stability and Storage of Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate (CAS No. 1738-82-5). This compound, also known as Glycylglycine benzyl ester p-toluenesulfonate, is a key intermediate in peptide synthesis and other areas of organic chemistry. Understanding its stability profile is critical for ensuring its integrity and performance in research and development applications.

Chemical Identity

| IUPAC Name | This compound |

| Synonyms | Glycylglycine benzyl ester p-toluenesulfonate, H-Gly-Gly-OBzl·TosOH |

| CAS Number | 1738-82-5 |

| Molecular Formula | C₁₈H₂₂N₂O₆S |

| Molecular Weight | 394.44 g/mol |

| Appearance | White to off-white solid |

Stability Profile

This compound is generally considered to be stable under standard laboratory conditions. The presence of the p-toluenesulfonate salt contributes to the overall stability of the amino acid ester. However, like many peptide intermediates, it can be susceptible to degradation under specific environmental stressors.

Summary of Stability Data

While specific quantitative stability studies for this compound are not extensively published, the available information and knowledge of similar chemical structures allow for a general assessment.

| Condition | Observation/Recommendation | Potential Degradation Pathways |

| Temperature | Recommended storage at 2-8°C for long-term stability.[1] | Hydrolysis of the benzyl ester, amide bond cleavage. |

| Humidity | Hygroscopic nature has not been reported, but protection from moisture is advisable for amine salts. | Hydrolysis of the ester and amide linkages. |

| Light | No specific photostability data is available. As a general precaution for complex organic molecules, storage in the dark or in amber vials is recommended. | Photodegradation is a possibility for aromatic compounds. |

| pH | Stability is expected to be optimal under neutral to slightly acidic conditions. Extreme pH values should be avoided. | Acid or base-catalyzed hydrolysis of the ester and amide bonds. |

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended:

-

Temperature: Store refrigerated at 2-8°C.

-

Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.

-

Container: Use a tightly sealed, light-resistant container (e.g., amber glass vial).

-

Handling: Minimize the frequency of opening the container. For frequent use, it is advisable to aliquot the compound into smaller, single-use vials to prevent contamination and degradation of the bulk supply.

Caption: Recommended storage hierarchy for this compound.

Experimental Protocols for Stability Assessment

General Workflow for a Stability Study

The following diagram outlines a typical workflow for assessing the stability of a chemical intermediate like this compound.

References

An In-depth Technical Guide to Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate: Properties, Synthesis, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate, also known by synonyms such as Glycylglycine benzyl ester p-toluenesulfonate salt and H-Gly-Gly-OBzl·Tos-OH, is a protected dipeptide derivative of significant interest in synthetic chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary research applications. The document details its crucial role as a building block in peptide synthesis, particularly within the Boc/Bzl protection strategy, and explores its utility in bioconjugation. Detailed experimental protocols for its use in solid-phase peptide synthesis are provided, alongside a summary of its physicochemical properties. Visual diagrams of key synthetic pathways and workflows are included to facilitate understanding. While direct biological activity of the compound itself is not documented, its application in the synthesis of biologically active peptides and conjugates underscores its importance in pharmaceutical and biochemical research.

Introduction

This compound (CAS No. 1738-82-5) is the p-toluenesulfonate salt of the benzyl ester of the dipeptide glycylglycine.[1] This compound serves as a stable, crystalline solid that is readily handled, making it a valuable starting material in multi-step organic syntheses. The presence of the benzyl (Bzl) ester as a C-terminal protecting group and the tosylate (Tos) salt of the N-terminal amino group provides a strategic advantage in the controlled, stepwise synthesis of peptides. This guide will delve into the technical aspects of this compound, focusing on its applications in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 1738-82-5 | [1] |

| Molecular Formula | C18H22N2O6S | [2] |

| Molecular Weight | 394.44 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 153.0 to 157.0 °C | |

| Solubility | Soluble in polar organic solvents such as DMF, DCM, and methanol. | [1] |

| Storage | Sealed in a dry environment at room temperature. |

Synthesis

The synthesis of this compound is typically achieved through the direct esterification of glycylglycine with benzyl alcohol in the presence of p-toluenesulfonic acid, which acts as both a catalyst and the salt-forming agent. The reaction is driven to completion by the removal of water, often through azeotropic distillation.

Research Applications

The primary research application of this compound is in peptide synthesis . It serves as a convenient and stable building block for the introduction of a C-terminal glycylglycine unit.

Solid-Phase Peptide Synthesis (SPPS)

This compound is particularly well-suited for the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy in SPPS. The benzyl ester protects the C-terminal carboxyl group throughout the synthesis and is typically removed at the final cleavage step using strong acids like hydrofluoric acid (HF).

The general workflow for incorporating this dipeptide into a growing peptide chain via SPPS is illustrated below.

A potential side reaction when using glycyl-containing dipeptides at the C-terminus is the formation of diketopiperazines, which can truncate the peptide chain. Careful selection of coupling reagents and reaction conditions is necessary to minimize this side reaction.

Bioconjugation

A notable application of this compound is its use as a linker in bioconjugation. For instance, it has been employed as an organic intermediate in the conjugation of the chemotherapeutic drug doxorubicin to gelatin.[3] In this context, the dipeptide acts as a spacer, and its reactive ends are utilized to connect the drug molecule to the protein.[3]

Experimental Protocols

The following are generalized protocols for the use of this compound in SPPS. These are based on standard Boc/Bzl chemistry and may require optimization for specific peptide sequences.

Loading of H-Gly-Gly-OBzl·TosOH onto Merrifield Resin

-

Resin Swelling: Swell Merrifield resin (1% divinylbenzene cross-linked polystyrene) in dichloromethane (DCM) for 1 hour.

-

Preparation of the Amino Acid Solution: In a separate vessel, dissolve this compound (2 equivalents relative to resin capacity) in a minimal amount of dimethylformamide (DMF).

-

Neutralization: Add N,N-diisopropylethylamine (DIEA) (2 equivalents) to the amino acid solution to neutralize the tosylate salt and liberate the free amine.

-

Coupling: Add the neutralized amino acid solution to the swollen resin. Agitate the mixture at room temperature for 12-24 hours.

-

Washing: Wash the resin sequentially with DMF, DCM, and methanol.

-

Drying: Dry the resin under vacuum.

Peptide Chain Elongation (Single Coupling Cycle)

-

Resin Swelling: Swell the Gly-Gly-OBzl-resin in DCM.

-

Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group of the previously coupled amino acid (if applicable).

-

Washing: Wash the resin with DCM.

-

Neutralization: Treat the resin with 5% DIEA in DCM to neutralize the trifluoroacetate salt.

-

Washing: Wash the resin with DCM.

-

Coupling: Dissolve the next N-Boc-protected amino acid (3 equivalents) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF. Add this solution to the resin and agitate for 2-4 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat this cycle for each subsequent amino acid.

Quantitative Data

Quantitative data on the use of this compound is not widely published in comparative studies. However, data for the closely related H-Gly-OBzl·TosOH in SPPS provides an indication of expected performance.

| Parameter | Typical Value | Notes |

| Resin Loading Efficiency | 70-90% | Dependent on the coupling method and resin type. |

| Coupling Yield per Cycle | >95% | Monitored by tests such as the Kaiser test. |

| Final Peptide Purity (Crude) | Sequence-dependent | Typically requires purification by HPLC. |

Conclusion

This compound is a valuable reagent for chemical synthesis, with its primary application being a building block in peptide synthesis. Its protected dipeptide structure allows for the efficient incorporation of a C-terminal glycylglycine motif. While it does not possess inherent biological activity in terms of interacting with signaling pathways, its role in the synthesis of complex peptides and bioconjugates makes it an important tool for researchers in drug discovery and development. The provided protocols and data serve as a guide for its effective utilization in the laboratory. Further research into its applications in material science and other areas of organic synthesis may reveal new opportunities for this versatile compound.

References

safety and handling precautions for Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate

An In-depth Technical Guide to the Safe Handling of Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate

This guide provides comprehensive safety and handling information for this compound, geared towards researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from data on structurally similar molecules, including other benzyl esters and compounds containing the 4-methylbenzenesulfonate (tosylate) group.

Hazard Identification and Classification

This compound is anticipated to present hazards similar to related compounds, which include skin, eye, and respiratory irritation.

GHS Hazard Statements: Based on analogous compounds, the following hazard statements are likely applicable:

Signal Word: Warning[1][2][3][4]

Precautionary Statements: A comprehensive list of precautionary statements has been compiled from related safety data sheets:

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3][4] |

| P264 | Wash skin thoroughly after handling.[1][3][4][5] |

| P271 | Use only outdoors or in a well-ventilated area.[1][3][4][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4][5][6][7] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][3][4][6] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3][4][5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][5][6] |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[1][3] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1][3][6] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[1][3] |

| P362 | Take off contaminated clothing and wash before reuse.[1][3][6] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][4][5] |

| P405 | Store locked up.[1][3][4][8] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][3] |

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.

Engineering Controls:

-

Work in a well-ventilated area.[1][6][9][10] Use of a chemical fume hood is recommended.

-

Ensure eyewash stations and safety showers are readily accessible.[10]

Personal Protective Equipment (PPE):

| PPE | Specifications |

| Eye/Face Protection | Safety glasses with side shields or goggles are required.[2][6][7] A face shield may be necessary for splash hazards.[2][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[2][6][7] Inspect gloves for integrity before use.[2][7] A lab coat or chemical-resistant apron is necessary to prevent skin contact.[11] |

| Respiratory Protection | If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[7][11] |

Handling and Storage

Safe Handling Procedures:

-

Do not ingest or inhale.[11]

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

Storage Conditions:

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air.[1][3][6][8][10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][8][10] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][8][11] Remove contaminated clothing and shoes.[3][8][11] Seek medical attention if irritation persists.[1][3][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][6][8][11] Remove contact lenses if present and easy to do.[1][3][6] Seek immediate medical attention.[3][8] |

| Ingestion | Do NOT induce vomiting.[3][8][10][11] Rinse mouth with water.[3][8][10] Seek immediate medical attention.[3][8][10][11] |

Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.

Spill Response Protocol:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure adequate ventilation of the spill area.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[6][11]

-

Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[1][9][10]

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[1][6]

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: Hazard Mitigation Workflow for this compound.

References

- 1. aksci.com [aksci.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. aksci.com [aksci.com]

- 4. echemi.com [echemi.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. kasturiaromatics.com [kasturiaromatics.com]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. aksci.com [aksci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. hmdb.ca [hmdb.ca]

A Researcher's Guide to Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate: Sourcing and Application in Bioconjugation

For researchers and scientists engaged in peptide synthesis and drug development, securing high-purity reagents is a critical first step. This technical guide provides an in-depth overview of Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate (CAS No. 1738-82-5), also known as Glycylglycine benzyl ester p-toluenesulfonate. We present a summary of suppliers, a detailed, representative experimental protocol for its use in bioconjugation, and logical diagrams to illustrate key processes.

Sourcing and Procurement

The availability and purity of this compound can vary between suppliers. Below is a compiled table of vendors offering this compound for research purposes. Researchers are advised to request certificates of analysis to ensure the material meets the specific requirements of their experimental work.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| Sunway Pharm Ltd. | This compound | 1738-82-5 | 97% | 1g, 5g | $47.00 (1g), $143.00 (5g) |

| 2a biotech | This compound | 1738-82-5 | Not Specified | Not Specified | Not Specified |

| CymitQuimica | This compound | 1738-82-5 | 97% | Not Specified | Not Specified |

Core Application: A Linker in Bioconjugation

This compound serves as a valuable intermediate in peptide synthesis and bioconjugation. Its structure, featuring a protected dipeptide, makes it suitable for introduction as a linker between a carrier molecule and a therapeutic agent. A notable application is in the conjugation of small molecule drugs, such as doxorubicin, to protein scaffolds like gelatin. This process often involves the use of a coupling agent, such as a carbodiimide, to facilitate the formation of a stable amide bond.

Representative Experimental Protocol: Carbodiimide-Mediated Conjugation of a Small Molecule to a Protein Scaffold

The following protocol is a representative methodology for the conjugation of a carboxyl-containing small molecule to the primary amines of a protein, such as gelatin, using a water-soluble carbodiimide. This process is analogous to the type of reaction where this compound would be utilized as a linker.

Objective: To covalently link a therapeutic molecule to a protein backbone via amide bond formation.

Materials:

-

Protein (e.g., Gelatin)

-

Carboxyl-containing small molecule (or a linker like this compound)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, for increased efficiency)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Dialysis tubing or centrifugal filtration devices for purification

Methodology:

-

Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups: Add a 10-50 fold molar excess of EDC to the protein solution. If using, add Sulfo-NHS at an equivalent or slightly higher molar ratio to EDC. Incubate for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups on the protein, forming a reactive O-acylisourea intermediate.

-

Conjugation: Immediately add the amine-containing small molecule (or the deprotected form of this compound) to the activated protein solution. The pH of the reaction may need to be adjusted to 7.2-7.5 by adding Coupling Buffer to facilitate the nucleophilic attack of the primary amine on the activated carboxyl group. Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C.

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any remaining active esters.

-

Purification: Remove unreacted small molecules and byproducts by dialysis against PBS or by using centrifugal filtration devices with an appropriate molecular weight cutoff.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.

Visualizing the Workflow and Chemical Logic

To further elucidate the experimental process and the underlying chemical principles, the following diagrams are provided.

Methodological & Application

Application Notes and Protocols: Synthesis of Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate from Benzyl Glycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate, also known as Glycylglycine benzyl ester p-toluenesulfonate salt, commencing from benzyl glycinate. The described methodology is a robust two-step process involving the formation of a dipeptide followed by deprotection and salt formation. This procedure is particularly relevant for applications in peptide synthesis and drug development, where this compound can serve as a key intermediate.

Introduction

This compound is a dipeptide derivative commonly utilized in synthetic organic chemistry and medicinal chemistry. The benzyl ester serves as a protecting group for the C-terminus of the dipeptide, while the p-toluenesulfonate (tosylate) salt form enhances its crystallinity and handling characteristics. This application note details a reliable synthetic route starting from benzyl glycinate, employing a standard peptide coupling reaction to form an N-protected intermediate, followed by an acid-catalyzed deprotection to yield the final product.

Overall Synthetic Scheme

The synthesis is performed in two main stages:

-

Peptide Coupling: N-tert-Butoxycarbonyl-glycine (Boc-glycine) is coupled with benzyl glycinate using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents to form the protected dipeptide, Boc-glycyl-glycine benzyl ester.

-

Deprotection and Salt Formation: The Boc protecting group is removed from the dipeptide intermediate using p-toluenesulfonic acid (p-TsOH), which concurrently forms the desired 4-methylbenzenesulfonate salt of the final product.

Experimental Protocols

Materials and Equipment

-

Reagents: Benzyl glycinate p-toluenesulfonate, N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), Dichloromethane (DCM), Ethyl acetate (EtOAc), N,N-Dimethylformamide (DMF), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, standard glassware for organic synthesis.

Protocol 1: Synthesis of Boc-Glycyl-Glycine Benzyl Ester (Intermediate)

This protocol details the coupling of Boc-glycine with benzyl glycinate.

-

Preparation of Benzyl Glycinate Free Base:

-

In a round-bottom flask, dissolve benzyl glycinate p-toluenesulfonate (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to neutralize the salt and generate the free amine.

-

Stir the mixture at 0 °C for 20-30 minutes. This solution containing the free benzyl glycinate is used directly in the next step.

-

-

Peptide Coupling Reaction:

-

In a separate flask, dissolve Boc-Gly-OH (1.05 eq) and HOBt (1.1 eq) in DCM or DMF.

-

Cool this solution to 0 °C.

-

Add EDC (1.1 eq) to the Boc-Gly-OH/HOBt solution and stir for 15-20 minutes to activate the carboxylic acid.

-

To this activated mixture, add the previously prepared cold solution of benzyl glycinate free base.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield Boc-glycyl-glycine benzyl ester as a solid.

-

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the deprotection of the Boc-group and the formation of the tosylate salt.

-

Deprotection and Salt Formation:

-

Dissolve the purified Boc-glycyl-glycine benzyl ester (1.0 eq) in a suitable solvent such as ethyl acetate or toluene.

-

Add p-Toluenesulfonic acid monohydrate (1.1 eq) to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material. Reaction times can vary from a few hours to overnight.[1]

-

-

Isolation of the Product:

-

Upon completion of the reaction, the product often precipitates from the solution. If not, the volume of the solvent can be reduced, and a non-polar solvent like diethyl ether or hexane can be added to induce precipitation.

-

Collect the solid product by filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to obtain this compound as a crystalline solid.

-

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield (%) |

| Benzyl glycinate p-toluenesulfonate (Starting Material) | C₁₆H₁₉NO₅S | 337.39 | Solid | - |

| N-(tert-Butoxycarbonyl)glycine (Starting Material) | C₇H₁₃NO₄ | 175.18 | Solid | - |

| Boc-Glycyl-Glycine Benzyl Ester (Intermediate) | C₁₆H₂₂N₂O₅ | 322.36 | Solid | 80-90 |

| This compound (Product) | C₁₈H₂₂N₂O₆S | 394.44 | Solid | >90 |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate, also known as Glycylglycine benzyl ester p-toluenesulfonate salt (H-Gly-Gly-OBzl p-TosOH), is a dipeptide derivative that serves as a valuable building block in peptide synthesis. The benzyl ester provides robust protection for the C-terminal carboxylic acid, while the p-toluenesulfonate salt form ensures a stable, crystalline solid that is easy to handle and weigh. This compound is particularly useful in both solution-phase and solid-phase peptide synthesis (SPPS) for the stepwise elongation of peptide chains.

The benzyl ester protecting group is stable to the mildly acidic conditions often used for the removal of N-terminal protecting groups like tert-butyloxycarbonyl (Boc), providing orthogonality in peptide synthesis strategies.[1][2] The free amino group of the dipeptide can readily participate in coupling reactions with N-protected amino acids or peptide fragments. Final deprotection of the benzyl ester is typically achieved by catalytic hydrogenolysis, which offers mild conditions for cleavage.[1][3][4]

These application notes provide detailed protocols for the use of this compound in peptide synthesis, including solution-phase coupling, solid-phase methodologies, and deprotection.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1738-82-5[5] |

| Molecular Formula | C18H22N2O6S[5] |

| Molecular Weight | 394.44 g/mol [5] |

| Appearance | White to off-white crystalline solid |

| Synonyms | Glycylglycine benzyl ester p-toluenesulfonate salt, H-Gly-Gly-OBzl p-TosOH |

Application in Solution-Phase Peptide Synthesis (SPPS)

This compound is a versatile reagent for the synthesis of tripeptides and larger peptides in solution. The general strategy involves the coupling of an N-terminally protected amino acid to the free amino group of the dipeptide ester.

Protocol 1: Synthesis of an N-Protected Tripeptide using a Carbodiimide Coupling Agent

This protocol describes the synthesis of a model N-Boc-protected tripeptide, for instance, Boc-Ala-Gly-Gly-OBzl, using a water-soluble carbodiimide (WSC) and 1-hydroxybenzotriazole (HOBt) as a racemization suppressor.

Materials:

-

This compound

-

N-Boc-L-Alanine (Boc-Ala-OH)

-

Water-Soluble Carbodiimide (WSC, e.g., EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

1N Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and Boc-Ala-OH (1.1 eq) in anhydrous THF.

-

Add HOBt (1.1 eq) to the solution.

-

Add DIPEA (1.0 eq) to neutralize the p-toluenesulfonate salt and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add WSC (1.2 eq) to the cooled solution.

-

Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.

-

Remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, 5% NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude Boc-Ala-Gly-Gly-OBzl can be purified by recrystallization or column chromatography.

Quantitative Data (Representative)

The following table presents representative yields for dipeptide synthesis using a similar starting material, Glycine benzyl ester p-toluenesulfonate. These yields can be considered indicative of the expected efficiency for the synthesis of tripeptides using this compound.

| Product | Starting N-Protected Amino Acid | Yield (%) |

| Boc-Ala-Gly-OBzl | Boc-Ala-OH | 92.3[1] |

| Boc-Phe-Gly-OBzl | Boc-Phe-OH | 85.0[1] |

Application in Solid-Phase Peptide Synthesis (SPPS)

While this reagent is a dipeptide, it can be conceptualized as a starting point for the synthesis of longer peptides on a solid support if the synthesis strategy involves the initial attachment of a dipeptide unit. A more common application would be to use it in fragment condensation on a resin-bound peptide. The following protocol outlines a general procedure for coupling this dipeptide to a resin-bound amino acid.

Protocol 2: Fragment Condensation on a Solid Support

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amino group.

Materials:

-

Resin-bound peptide with a deprotected N-terminus

-

This compound

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Experimental Procedure:

-

Swell the resin-bound peptide in DMF.

-

In a separate vessel, pre-activate the this compound. Dissolve the dipeptide ester tosylate salt (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.

-

Add DIPEA (6.0 eq) to the pre-activation mixture and allow it to react for 5-10 minutes.

-

Add the activated dipeptide solution to the swollen resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.[6]

-

Once the reaction is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF and DCM.

-

The resin-bound peptide is now elongated by the Gly-Gly-OBzl fragment and can proceed to the next synthesis cycle or final deprotection and cleavage.

Deprotection of the Benzyl Ester

The final step after peptide chain elongation is the removal of the C-terminal benzyl protecting group. This is typically accomplished by catalytic hydrogenolysis.

Protocol 3: Catalytic Hydrogenolysis for Benzyl Ester Cleavage

Materials:

-

Peptide with a C-terminal benzyl ester (e.g., Boc-Ala-Gly-Gly-OBzl)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source

-

Filtration aid (e.g., Celite)

Experimental Procedure:

-

Dissolve the protected peptide in methanol in a reaction flask.

-

Carefully add 10% Pd/C catalyst (typically 10-50% by weight relative to the peptide).

-

Purge the reaction flask with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas via a balloon or a controlled inlet and stir the suspension vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Exercise caution as the catalyst can be pyrophoric.

-

Wash the filter pad with methanol.

-

Evaporate the filtrate under reduced pressure to obtain the deprotected peptide with a free C-terminal carboxylic acid.

Visualizing the Workflows

Solution-Phase Tripeptide Synthesis Workflow

Caption: Workflow for Solution-Phase Tripeptide Synthesis.

Solid-Phase Fragment Condensation Workflow

Caption: Workflow for Solid-Phase Fragment Condensation.

Benzyl Ester Deprotection Workflow

Caption: Workflow for Benzyl Ester Deprotection via Hydrogenolysis.

References

Application Notes and Protocols for the Synthesis of Glycylglycine Benzyl Ester p-Toluenesulfonate Salt

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycylglycine (Gly-Gly) benzyl ester p-toluenesulfonate salt is a dipeptide derivative commonly utilized as an intermediate in the synthesis of more complex peptides and active pharmaceutical ingredients (APIs). The benzyl ester serves as a protecting group for the C-terminal carboxylic acid, while the p-toluenesulfonate (tosylate) salt enhances the stability and handling of the compound. This document provides a detailed experimental protocol for a two-step synthesis of Gly-Gly benzyl ester p-toluenesulfonate salt. The synthesis involves the initial preparation of glycine benzyl ester p-toluenesulfonate, followed by a peptide coupling reaction with an N-protected glycine, and subsequent deprotection.

Overall Reaction Scheme

The synthesis of Glycylglycine benzyl ester p-toluenesulfonate salt can be conceptually broken down into three main stages:

-

Esterification: Synthesis of the precursor, Glycine benzyl ester p-toluenesulfonate (H-Gly-OBzl·TosOH), via Fischer-Speier esterification.

-

Peptide Coupling: Coupling of N-terminally protected Glycine (e.g., Boc-Gly-OH) with H-Gly-OBzl·TosOH to form the protected dipeptide, Boc-Gly-Gly-OBzl.

-

Deprotection and Salt Formation: Removal of the N-terminal protecting group (Boc) and subsequent formation of the final p-toluenesulfonate salt.

Experimental Protocols

Part 1: Synthesis of Glycine Benzyl Ester p-Toluenesulfonate (H-Gly-OBzl·TosOH)

This protocol is based on the Fischer-Speier esterification method, a common and efficient procedure for this transformation.[1][2]

Materials:

-

Glycine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene or Cyclohexane[3]

-

Acetone (for washing)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and filtration flask

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add glycine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and toluene (or cyclohexane).

-

Heat the mixture to reflux with vigorous stirring. The water generated during the esterification will be collected in the Dean-Stark trap.

-

Continue the reflux for several hours until the theoretical amount of water has been collected, indicating the completion of the reaction.[2]

-

Cool the reaction mixture to room temperature, which should induce crystallization. If needed, cooling in an ice bath can facilitate this process.

-

Filter the resulting solid using a Büchner funnel and wash the crystals with cold acetone to remove any unreacted benzyl alcohol and other impurities.[2]

-

Dry the white crystalline product under vacuum to obtain pure Glycine benzyl ester p-toluenesulfonate.

Part 2: Synthesis of N-Boc-Glycylglycine Benzyl Ester (Boc-Gly-Gly-OBzl)

This step involves the coupling of N-Boc-glycine with the previously synthesized glycine benzyl ester.

Materials:

-

N-Boc-glycine (Boc-Gly-OH)

-

Glycine benzyl ester p-toluenesulfonate (H-Gly-OBzl·TosOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)[4]

-

N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)[4]

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate

-

5% Sodium bicarbonate solution

-

1N Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve N-Boc-glycine, H-Gly-OBzl·TosOH, and HOBt in anhydrous DCM or DMF.[4]

-

Cool the solution to 0 °C in an ice bath.

-

Add DIEA or TEA to the mixture to neutralize the tosylate salt and liberate the free amine of glycine benzyl ester.[1]

-

Add the coupling agent (EDC or DCC) portion-wise to the cooled solution while stirring.

-

Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and continue stirring overnight.

-

If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer successively with 1N HCl, 5% NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the protected dipeptide, Boc-Gly-Gly-OBzl.

Part 3: Deprotection and Formation of Glycylglycine Benzyl Ester p-Toluenesulfonate

The final step involves the removal of the Boc protecting group and the formation of the desired tosylate salt.

Materials:

-

Boc-Gly-Gly-OBzl

-

Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane

-

p-Toluenesulfonic acid monohydrate

-

Dichloromethane (DCM)

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-Gly-Gly-OBzl in a minimal amount of DCM.

-

Add an excess of TFA or a solution of HCl in dioxane to the mixture and stir at room temperature for 1-2 hours, monitoring the deprotection by TLC.[4]

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

Dissolve the resulting residue in a suitable solvent like acetone or isopropanol.

-

Add one equivalent of p-toluenesulfonic acid monohydrate to the solution.

-

Induce crystallization by adding diethyl ether until the solution becomes cloudy.

-

Allow the mixture to stand, preferably at a low temperature, to complete crystallization.

-

Filter the solid product, wash with cold diethyl ether, and dry under vacuum to obtain Glycylglycine benzyl ester p-toluenesulfonate salt.

Data Presentation

| Parameter | Step 1: H-Gly-OBzl·TosOH | Step 2: Boc-Gly-Gly-OBzl | Step 3: H-Gly-Gly-OBzl·TosOH |

| Reactant 1 | Glycine | Boc-Gly-OH | Boc-Gly-Gly-OBzl |

| Reactant 2 | Benzyl alcohol | H-Gly-OBzl·TosOH | p-TsOH·H₂O |

| Reactant 3 | p-TsOH·H₂O | EDC/DCC, HOBt, DIEA | TFA/HCl in dioxane |

| Solvent | Toluene/Cyclohexane | DCM/DMF | DCM |

| Typical Yield | >90% | ~80-90% | ~85-95% |

| Melting Point (°C) | 127 - 139[1] | Variable | Check literature |

| Molecular Formula | C₁₆H₁₉NO₅S[1] | C₁₉H₂₈N₂O₅ | C₁₈H₂₂N₂O₆S[5] |

| Molecular Weight | 337.40 g/mol [1] | 364.43 g/mol | 394.4 g/mol [5] |

Visualizations

Caption: Workflow for the synthesis of Gly-Gly benzyl ester p-toluenesulfonate salt.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Toluene and dichloromethane are hazardous solvents; avoid inhalation and skin contact.

-

Trifluoroacetic acid and p-toluenesulfonic acid are corrosive; handle with care.

-

Carbodiimides like DCC and EDC are potent allergens and sensitizers.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of Glycylglycine benzyl ester p-toluenesulfonate salt. This compound serves as a valuable building block in peptide chemistry and pharmaceutical development. The presented workflow, data, and safety precautions are intended to guide researchers in the successful and safe execution of this synthesis.

References

Application Notes and Protocols for the Characterization of Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate, a key intermediate in peptide synthesis. The protocols outlined below cover techniques for assessing the identity, purity, and physicochemical properties of this compound.

Physicochemical and Purity Data

A summary of the key analytical data for this compound is presented below.

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Molecular Formula | C₁₈H₂₂N₂O₆S | --- |

| Molecular Weight | 394.44 g/mol | Mass Spectrometry |

| Melting Point | 153 - 157 °C | Capillary Melting Point |

| Purity | ≥ 98% | HPLC / TLC |

Analytical Methods and Protocols

Detailed experimental protocols for the characterization of this compound are provided in this section.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method outlines a reverse-phase HPLC protocol for the determination of the purity of this compound.

Experimental Workflow:

Application Note: Structural Elucidation of Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the structural characterization of Benzyl 2-(2-aminoacetamido)acetate 4-methylbenzenesulfonate, a dipeptide derivative, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present expected ¹H and ¹³C NMR spectral data, along with a comprehensive experimental procedure for sample preparation and data acquisition. This application note serves as a practical guide for researchers engaged in the synthesis and analysis of similar peptide-based compounds.

Introduction

This compound, also known as Glycylglycine benzyl ester p-toluenesulfonate, is a derivative of the simplest dipeptide, glycylglycine. The presence of a benzyl ester protecting group and a tosylate counter-ion makes it a relevant intermediate in peptide synthesis and drug discovery.[1][2][3] Accurate structural confirmation is crucial for ensuring the purity and identity of this compound. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules in solution. This note details the application of ¹H and ¹³C NMR for the characterization of this specific compound.

Predicted NMR Spectral Data

While specific experimental spectra for this exact compound are not widely published, based on established chemical shift principles for its constituent functional groups, a predicted set of NMR data can be compiled.[4][5][6][7][8][9][10][11][12][13][14] These predicted values are invaluable for researchers in assigning signals in their own experimental spectra.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (tosyl) | 7.7 - 7.8 | d | 2H |

| Aromatic (benzyl) | 7.3 - 7.5 | m | 5H |

| Aromatic (tosyl) | 7.1 - 7.2 | d | 2H |

| Benzyl CH₂ | ~5.2 | s | 2H |